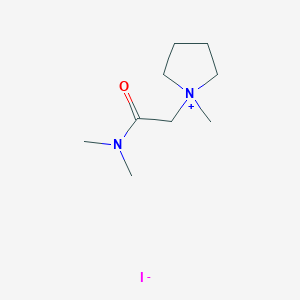
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with a unique structure that combines a pyrrolidinium ring with a dimethylcarbamoyl group
Métodos De Preparación
The synthesis of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Synthetic Route:
Step 1: 1-Methylpyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidine.
Step 2: The intermediate is then quaternized with methyl iodide to yield this compound.
Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Análisis De Reacciones Químicas
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the cleavage of the carbamoyl group.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium chloride, sodium bromide, sodium hydroxide
Major Products:
Oxidation: N-oxides
Reduction: Cleaved carbamoyl derivatives
Substitution: Corresponding halide or hydroxide salts
Aplicaciones Científicas De Investigación
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide involves its interaction with cellular membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Molecular Targets and Pathways:
Cell Membranes: Disruption of lipid bilayers
Enzymes: Potential inhibition of key metabolic enzymes in microbes
Comparación Con Compuestos Similares
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Used in hair conditioners and as a surfactant.
Uniqueness:
Structure: The presence of the dimethylcarbamoyl group provides unique chemical reactivity.
Applications: Its potential use in drug delivery and as a phase-transfer catalyst sets it apart from other quaternary ammonium compounds.
Propiedades
Número CAS |
22041-40-3 |
|---|---|
Fórmula molecular |
C9H19IN2O |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C9H19N2O.HI/c1-10(2)9(12)8-11(3)6-4-5-7-11;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MICZHATXLVGNDI-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)C[N+]1(CCCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


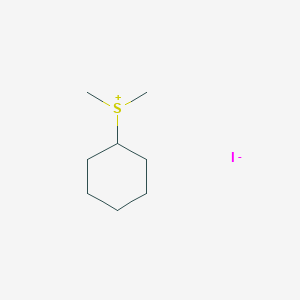
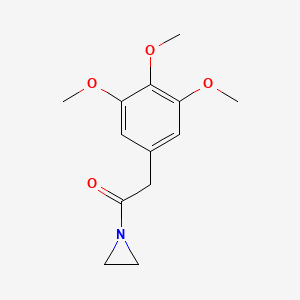
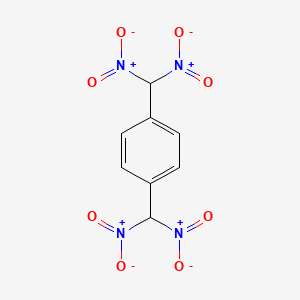
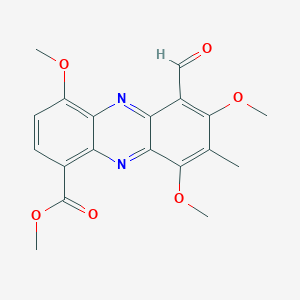
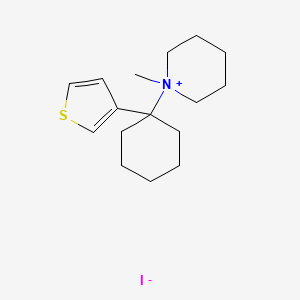
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
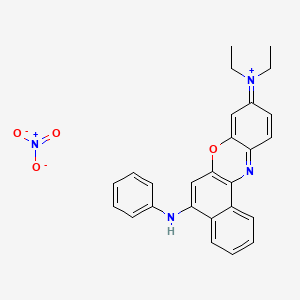
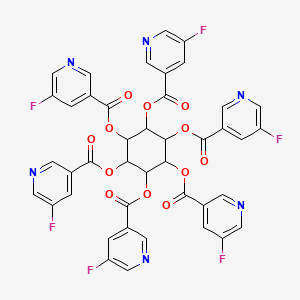

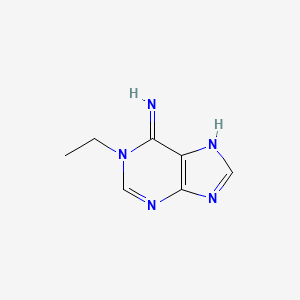
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
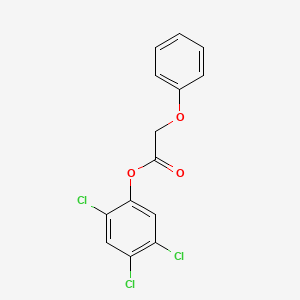
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
